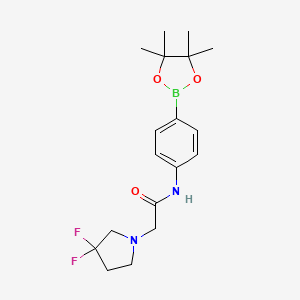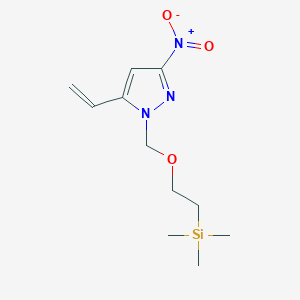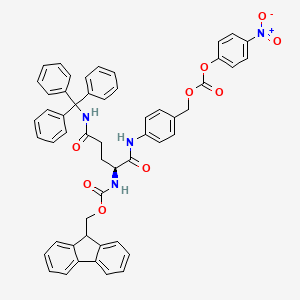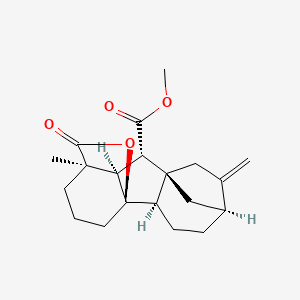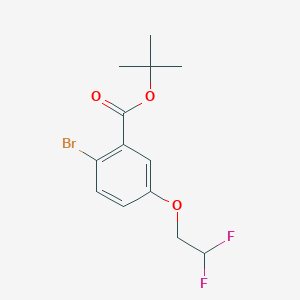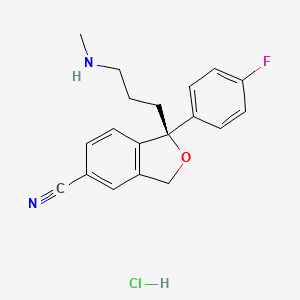
(S)-N-Desmethyl Citalopram Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Desmethyl Citalopram Hydrochloride is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is specifically the S-enantiomer of N-desmethyl citalopram, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is known for its higher potency and efficacy in inhibiting serotonin reuptake compared to its R-enantiomer counterpart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Desmethyl Citalopram Hydrochloride typically involves the chiral separation of racemic citalopram followed by demethylation. One common method for chiral separation is high-performance liquid chromatography (HPLC) using chiral stationary phases . The demethylation process can be achieved using various reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chiral separation techniques followed by chemical demethylation. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Desmethyl Citalopram Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(S)-N-Desmethyl Citalopram Hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-N-Desmethyl Citalopram Hydrochloride is related to its ability to inhibit the reuptake of serotonin in the central nervous system. It binds to the serotonin transporter (SERT), preventing the reabsorption of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The compound’s high selectivity for SERT over other neurotransmitter transporters contributes to its efficacy and reduced side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citalopram: The parent compound, a racemic mixture of S- and R-enantiomers.
Escitalopram: The pure S-enantiomer of citalopram, known for its higher potency and efficacy.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
(S)-N-Desmethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which provides higher selectivity and potency in inhibiting serotonin reuptake compared to the racemic mixture or the R-enantiomer . This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H20ClFN2O |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m0./s1 |
InChI-Schlüssel |
DYIZNULSIBGJPJ-FYZYNONXSA-N |
Isomerische SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Kanonische SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
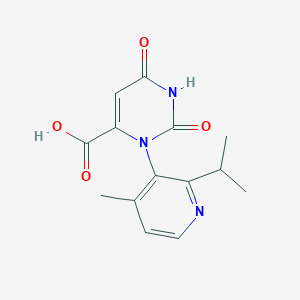


![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)

